molecular formula C11H16BrN3 B8012386 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine

1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine

Cat. No.: B8012386
M. Wt: 270.17 g/mol
InChI Key: KUUNBKZNPZEYOL-UHFFFAOYSA-N
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Description

1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing a nitrogen atom in a six-membered ring. This compound is characterized by the presence of a bromopyridine moiety attached to a piperazine ring, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine typically involves the reaction of 6-bromopyridine-2-carbaldehyde with 4-methylpiperazine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like DMF or DMSO.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and as a building block for drug discovery.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form covalent or non-covalent interactions with target proteins, leading to modulation of their activity. The piperazine ring enhances the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-((6-Chloropyridin-2-yl)methyl)-4-methylpiperazine
  • 1-((6-Fluoropyridin-2-yl)methyl)-4-methylpiperazine
  • 1-((6-Iodopyridin-2-yl)methyl)-4-methylpiperazine

Uniqueness

1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and physicochemical properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interaction with biological targets.

Properties

IUPAC Name

1-[(6-bromopyridin-2-yl)methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-14-5-7-15(8-6-14)9-10-3-2-4-11(12)13-10/h2-4H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUNBKZNPZEYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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